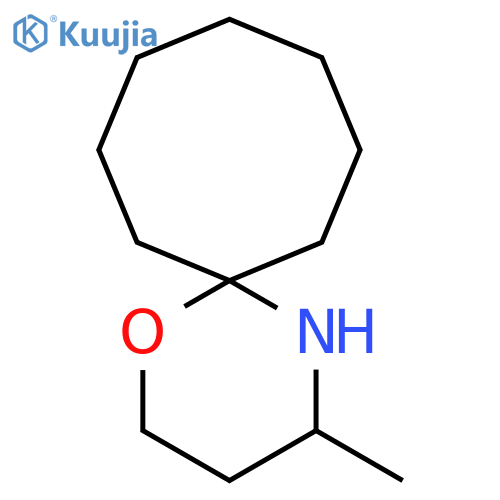Cas no 2172526-76-8 (4-methyl-1-oxa-5-azaspiro5.7tridecane)

2172526-76-8 structure
商品名:4-methyl-1-oxa-5-azaspiro5.7tridecane
4-methyl-1-oxa-5-azaspiro5.7tridecane 化学的及び物理的性質
名前と識別子
-
- 4-methyl-1-oxa-5-azaspiro5.7tridecane
- EN300-1279657
- 2172526-76-8
- 4-methyl-1-oxa-5-azaspiro[5.7]tridecane
-
- インチ: 1S/C12H23NO/c1-11-7-10-14-12(13-11)8-5-3-2-4-6-9-12/h11,13H,2-10H2,1H3
- InChIKey: UXKUZXDBODGEKH-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C)NC21CCCCCCC2
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 21.3Ų
4-methyl-1-oxa-5-azaspiro5.7tridecane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279657-250mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1279657-10000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1279657-2.5g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 2.5g |
$2379.0 | 2023-07-10 | ||
| Enamine | EN300-1279657-0.5g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 0.5g |
$1165.0 | 2023-07-10 | ||
| Enamine | EN300-1279657-1.0g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 1.0g |
$1214.0 | 2023-07-10 | ||
| Enamine | EN300-1279657-50mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1279657-5000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1279657-0.05g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 0.05g |
$1020.0 | 2023-07-10 | ||
| Enamine | EN300-1279657-1000mg |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1279657-5.0g |
4-methyl-1-oxa-5-azaspiro[5.7]tridecane |
2172526-76-8 | 5.0g |
$3520.0 | 2023-07-10 |
4-methyl-1-oxa-5-azaspiro5.7tridecane 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2172526-76-8 (4-methyl-1-oxa-5-azaspiro5.7tridecane) 関連製品
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
